2-Methyl-1-oxo-2-phenyl-2H-1lambda~5~-indole-3,5-dione
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Overview
Description
2-Methyl-1-oxo-2-phenyl-2H-1lambda~5~-indole-3,5-dione is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-Methyl-1-oxo-2-phenyl-2H-1lambda~5~-indole-3,5-dione, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-2-phenyl-2H-1lambda~5~-indole-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-oxo-2-phenyl-2H-1lambda~5~-indole-3,5-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-2-phenyl-2H-1lambda~5~-indole-3,5-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
2-Methyl-1-oxo-2-phenyl-2H-1lambda~5~-indole-3,5-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83195-92-0 |
---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-methyl-1-oxido-2-phenylindol-1-ium-3,5-dione |
InChI |
InChI=1S/C15H11NO3/c1-15(10-5-3-2-4-6-10)14(18)12-9-11(17)7-8-13(12)16(15)19/h2-9H,1H3 |
InChI Key |
RVUYRMWPTDGEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC(=O)C=CC2=[N+]1[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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